molecular formula C10H19NO3 B1377805 cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate CAS No. 1363381-12-7

cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate

Cat. No.: B1377805
CAS No.: 1363381-12-7
M. Wt: 201.26 g/mol
InChI Key: MDBARZYXJRKEAH-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of cis-tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate follows established International Union of Pure and Applied Chemistry conventions for naming complex organic molecules containing multiple functional groups and stereochemical elements. According to authoritative chemical databases, the complete IUPAC name for this compound is tert-butyl N-(3-hydroxy-3-methylcyclobutyl)carbamate. This nomenclature reflects the hierarchical naming system where the carbamate functionality serves as the principal functional group, with the tert-butyl group functioning as the ester portion and the substituted cyclobutyl ring serving as the amine component. The systematic name incorporates several key structural elements including the tert-butyl protecting group, the carbamate linkage denoted by the "N-" prefix, and the specific substitution pattern on the cyclobutane ring system.

Alternative nomenclature systems provide additional insight into the compound's structural organization. The carbamic acid nomenclature system designates this molecule as carbamic acid, N-(cis-3-hydroxy-3-methylcyclobutyl)-, 1,1-dimethylethyl ester, which emphasizes the derivation from carbamic acid with specific esterification and amide substitution patterns. Chemical database entries also employ descriptive naming conventions such as cis-3-(Boc-amino)-1-methylcyclobutanol, where "Boc" represents the tert-butoxycarbonyl protecting group commonly used in organic synthesis. These nomenclature variations serve different purposes in chemical literature, with the IUPAC name providing universal systematic identification, while abbreviated forms facilitate practical laboratory communication.

The Chemical Abstracts Service has assigned specific registry numbers to distinguish this compound from its stereoisomeric variants. The cis isomer bears the CAS number 1363381-12-7, while the trans isomer receives the distinct registry number 1363382-14-2. Additional registry numbers including 1427329-27-8 appear in chemical databases, reflecting the complex registration history of stereoisomeric compounds and the evolution of chemical database systems. These unique identifiers ensure precise chemical identification in scientific literature and commercial applications, preventing confusion between stereoisomeric forms that possess identical molecular formulas but distinct three-dimensional arrangements.

Properties

IUPAC Name

tert-butyl N-(3-hydroxy-3-methylcyclobutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-9(2,3)14-8(12)11-7-5-10(4,13)6-7/h7,13H,5-6H2,1-4H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDBARZYXJRKEAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101140484
Record name Carbamic acid, N-(cis-3-hydroxy-3-methylcyclobutyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101140484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363381-12-7
Record name Carbamic acid, N-(cis-3-hydroxy-3-methylcyclobutyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101140484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of cis-3-hydroxy-3-methylcyclobutyl Intermediate

A practical and effective synthesis of the cis-3-hydroxy-3-methylcyclobutyl moiety is documented in patent CN102557922A, which outlines a three-step process starting from 3-methylenecyclobutanecarbonitrile:

Step Reaction Description Reagents/Conditions Temperature Time Yield (%) Notes
1 Hydrolysis of 3-methylenecyclobutanecarbonitrile to 3-methylenecyclobutanecarboxylic acid Aqueous NaOH (1.0 mol/L) 80–100 °C 4–6 h Not specified Base hydrolysis converts nitrile to acid
2 Addition reaction converting 3-methylenecyclobutanecarboxylic acid to 3-chloro-3-methylcyclobutanecarboxylic acid Concentrated HCl 25 °C 1–2 h 91–93% Chlorination at the 3-position
3 Hydrolysis of 3-chloro-3-methylcyclobutanecarboxylic acid to cis-3-hydroxy-3-methylcyclobutanecarboxylic acid Aqueous NaOH (1.0 mol/L) 25 °C 12–16 h Not specified Base hydrolysis to introduce hydroxy group

This sequence efficiently yields the cis-configured hydroxy-methyl cyclobutyl acid intermediate, which is critical for the stereochemical integrity of the final product.

Conversion to Carbamate Derivative

The carbamate formation typically involves reaction of the cis-3-hydroxy-3-methylcyclobutyl intermediate with a tert-butyl carbamate precursor or a suitable carbamoylating agent such as tert-butyl chloroformate or di-tert-butyl dicarbonate (Boc anhydride). Although specific reaction conditions for this step on this compound are less documented in the available literature, general carbamate synthesis protocols include:

  • Use of a base (e.g., triethylamine or sodium bicarbonate) to neutralize HCl formed during carbamoylation.
  • Reaction solvents like dichloromethane or tetrahydrofuran.
  • Temperature control typically at 0 °C to room temperature to preserve stereochemistry.
  • Purification by extraction and recrystallization or chromatography.

The final product is cis-tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate , retaining the cis stereochemistry at the 3-position.

Detailed Reaction Conditions and Findings

Hydrolysis and Chlorination Steps

  • Hydrolysis using 1.0 mol/L NaOH at elevated temperatures (80–100 °C) for 4–6 hours ensures complete conversion of nitrile to acid.
  • Chlorination under mild conditions (25 °C, 1–2 hours) with concentrated HCl introduces the chlorine substituent selectively.
  • Subsequent hydrolysis of the chloro intermediate at room temperature (25 °C) over 12–16 hours in NaOH aqueous solution yields the cis-hydroxy intermediate with high stereoselectivity.

Yields and Purity

  • The chlorination step yields 91–93% of 3-chloro-3-methylcyclobutanecarboxylic acid, indicating high efficiency.
  • The overall process is noted for simplicity and practicality, enabling rapid preparation of the cis intermediate suitable for further functionalization.

Stereochemical Considerations

  • The cis configuration is maintained throughout the process by controlling reaction conditions, especially during hydrolysis and chlorination.
  • Avoidance of harsh conditions prevents isomerization to the trans form.
  • For comparison, trans isomers can be prepared by stereochemical inversion methods involving tosylation and base-induced epimerization, but these are distinct from the direct cis synthesis route.

Summary Table of Preparation Steps for this compound

Step No. Intermediate/Product Reagents/Conditions Temperature Time Yield (%) Key Notes
1 3-Methylenecyclobutanecarboxylic acid NaOH (1.0 mol/L, aqueous) 80–100 °C 4–6 h N/A Hydrolysis of nitrile
2 3-Chloro-3-methylcyclobutanecarboxylic acid Concentrated HCl 25 °C 1–2 h 91–93% Chlorination
3 cis-3-Hydroxy-3-methylcyclobutanecarboxylic acid NaOH (1.0 mol/L, aqueous) 25 °C 12–16 h N/A Hydrolysis to hydroxy acid
4 This compound Carbamoylation with tert-butyl carbamate reagent, base 0–25 °C Several hours N/A Carbamate formation, stereochemistry retained

Research Findings and Practical Implications

  • The described synthetic route is advantageous due to its straightforward steps, mild conditions, and good yields, making it suitable for scale-up and industrial applications.
  • The use of aqueous sodium hydroxide and hydrochloric acid avoids expensive or hazardous reagents.
  • Maintaining reaction temperatures below 100 °C and neutral to slightly basic conditions in the final hydrolysis step prevents unwanted side reactions and stereochemical inversion.
  • The final carbamate formation step, while less detailed in literature, follows standard carbamate synthesis protocols ensuring the stability of the cis stereochemistry.

Chemical Reactions Analysis

Types of Reactions: cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbamate group would produce an amine .

Scientific Research Applications

cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate involves its interaction with specific molecular targets and pathways. The hydroxyl and carbamate groups are likely involved in hydrogen bonding and other interactions with biomolecules, which can influence the compound’s biological activity. Detailed studies on its mechanism of action are limited, and further research is needed to fully understand its effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key differences between cis-tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate and its analogues:

Compound Name CAS Molecular Formula Substituents Molecular Weight (g/mol) Boiling Point (°C) Key Properties
This compound 1363381-12-7 C₁₀H₁₉NO₃ 3-hydroxy, 3-methyl (cis) 201.26 304.9 ± 31.0 High lipophilicity; biochemical reagent; stable at room temperature
cis-Tert-butyl 3-hydroxycyclobutylcarbamate 389890-43-1 C₉H₁₇NO₃ 3-hydroxy (cis) 187.23 Not reported Lacks methyl group; reduced steric hindrance compared to methylated analogue
cis-Tert-butyl 3-aminocyclobutanecarbamate 1212395-34-0 C₉H₁₈N₂O₂ 3-amino (cis) 186.25 Not reported Basic amino group enables protonation; hazardous (H302, H315 warnings)
trans-Tert-butyl 3-aminocyclobutylcarbamate 871014-19-6 C₉H₁₈N₂O₂ 3-amino (trans) 186.25 Not reported Trans configuration alters diastereoselectivity in reactions
tert-Butyl cyclobutylcarbamate 56700-66-4 C₈H₁₅NO₂ None 157.21 Not reported Simplest analogue; lower polarity and reactivity

Key Differences and Implications

Hydroxyl vs. Amino Groups: Hydroxyl-containing compounds (e.g., CAS 1363381-12-7 and 389890-43-1) participate in hydrogen bonding, increasing solubility in polar solvents. In contrast, amino-substituted analogues (e.g., CAS 1212395-34-0) exhibit basicity, enabling pH-dependent reactivity .

Stereochemical Impact: The cis configuration in the main compound and CAS 389890-43-1 creates a distinct spatial arrangement, influencing interactions with biological targets or enzymes. For example, cis-aminocyclobutane derivatives (CAS 1212395-34-0) may exhibit different binding affinities compared to trans isomers (CAS 871014-19-6) .

Hazard Profiles: Amino-substituted compounds (e.g., CAS 1212395-34-0) carry hazards such as skin irritation (H315) and acute toxicity (H302), necessitating stringent handling protocols. Hydroxyl derivatives (e.g., main compound) lack these warnings, suggesting safer handling .

Biological Activity

cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate, with the CAS number 1363381-12-7, is a unique compound characterized by its specific structural configuration, including a tert-butyl group attached to a cyclobutyl ring with a hydroxymethyl substituent. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

  • Molecular Formula : C10H19NO3
  • Molecular Weight : 201.26 g/mol
  • Structural Characteristics : The compound features a cis orientation of the tert-butyl group relative to the hydroxymethyl group on the cyclobutyl ring, which may influence its reactivity and biological properties.

1. Enzyme Inhibition

Research indicates that compounds with similar structures often exhibit significant enzyme inhibition properties. For instance, carbamates are known to inhibit various enzymes, potentially affecting metabolic pathways. While specific data on this compound is limited, it is hypothesized that this compound may act as an inhibitor or modulator of certain enzymes due to the presence of its hydroxyl and carbamate groups .

2. Antimicrobial Activity

Some carbamate derivatives have shown efficacy against various bacterial strains. Although direct studies on this compound's antimicrobial properties are sparse, its structural similarities to other active carbamates suggest potential antimicrobial effects that warrant further investigation .

3. Neuroprotective Effects

In related research, compounds structurally similar to this compound have demonstrated neuroprotective effects. For example, studies on related compounds have shown their ability to protect neuronal cells from apoptosis induced by amyloid beta (Aβ) peptides, which are implicated in neurodegenerative diseases like Alzheimer's . This suggests that this compound may also possess neuroprotective properties.

The mechanism of action for this compound likely involves interactions with specific molecular targets and biochemical pathways. The hydroxyl and carbamate functional groups play crucial roles in its reactivity and biological activity. Further detailed studies are necessary to elucidate these mechanisms fully and identify precise molecular targets .

Q & A

Q. What are the critical safety considerations for handling cis-tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate in laboratory settings?

  • Methodological Answer: Safe handling requires adherence to hazard mitigation protocols. Key precautions include:
  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation: Ensure fume hoods or local exhaust systems to prevent inhalation of dust/aerosols .
  • Storage: Store in dry conditions below 28°C to avoid degradation .
  • Spill Management: Collect spills using non-sparking tools and dispose in sealed containers to prevent environmental contamination .

Q. How can researchers synthesize this compound, and what are common challenges?

  • Methodological Answer: While direct synthesis protocols are not detailed in the evidence, analogous carbamate syntheses suggest:
  • Boc Protection: React 3-hydroxy-3-methylcyclobutylamine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP, THF) .
  • Challenges: Steric hindrance from the tert-butyl group may slow reaction kinetics. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the cis isomer .

Q. What analytical techniques are suitable for characterizing this compound?

  • Methodological Answer:
  • NMR Spectroscopy: ¹H/¹³C NMR to confirm stereochemistry (e.g., coupling constants for cis vs. trans isomers) and hydroxyl group presence .
  • GC/MS: Analyze purity and thermal stability, noting the boiling point (~325°C) and potential decomposition products .
  • Melting Point Analysis: Though data is unavailable, differential scanning calorimetry (DSC) could assess crystallinity .

Advanced Research Questions

Q. How does the stereochemistry of the cyclobutane ring influence the compound’s reactivity in catalytic systems?

  • Methodological Answer: The cis configuration imposes geometric constraints, affecting:
  • Ring Strain: Increased strain in the cyclobutane ring may enhance reactivity in ring-opening reactions .
  • Hydrogen Bonding: The hydroxyl group’s spatial orientation could stabilize transition states in asymmetric catalysis .
  • Experimental Design: Compare reaction rates of cis vs. trans isomers under identical catalytic conditions (e.g., Pd-mediated cross-coupling) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer:
  • pH Stability: Avoid strong acids/bases due to potential carbamate cleavage. Test stability in buffered solutions (pH 3–9) using HPLC to monitor degradation .
  • Thermal Stability: The high boiling point (325.8°C) suggests tolerance to moderate heating, but prolonged exposure >150°C may degrade the tert-butyl group .

Q. How can researchers resolve contradictions between reported hazard classifications and experimental observations?

  • Methodological Answer:
  • Case Study: While the SDS classifies it as a skin irritant , some labs report minimal reactivity. Conduct patch tests on inert substrates (e.g., porcine skin models) to validate irritation thresholds .
  • Data Gap Mitigation: Perform Ames tests or in vitro cytotoxicity assays (e.g., HepG2 cells) to address missing toxicological data .

Q. What strategies optimize solubility for biological or catalytic applications?

  • Methodological Answer:
  • Co-solvents: Use DMSO or ethanol (10–20% v/v) to enhance aqueous solubility without destabilizing the carbamate group .
  • Derivatization: Introduce polar groups (e.g., PEG linkers) at the hydroxyl position while retaining the tert-butyl carbamate’s steric protection .

Q. How can green chemistry principles be applied to reduce waste during synthesis?

  • Methodological Answer:
  • Solvent Recovery: Implement rotary evaporation to reclaim THF or ethyl acetate from reaction mixtures .
  • Catalytic Efficiency: Explore enzyme-mediated carbamate formation (e.g., lipases) to reduce heavy metal catalysts .

Key Citations

  • Synthesis & Stability:
  • Safety Protocols:
  • Analytical Methods:

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